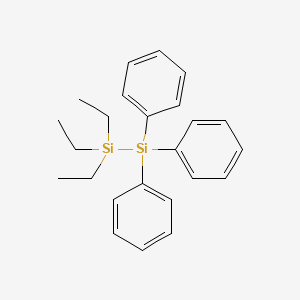

1,1,1-Triethyl-2,2,2-triphenyldisilane

Description

1,1,1-Triethyl-2,2,2-triphenyldisilane is an organosilicon compound characterized by a disilane (Si–Si) backbone substituted with three ethyl groups on one silicon atom and three phenyl groups on the adjacent silicon atom. The ethyl substituents confer increased steric bulk compared to methyl groups, which may influence reactivity, thermal stability, and performance in synthetic applications like polymerization or regioselective silylation.

Properties

CAS No. |

18754-93-3 |

|---|---|

Molecular Formula |

C24H30Si2 |

Molecular Weight |

374.7 g/mol |

IUPAC Name |

triethyl(triphenylsilyl)silane |

InChI |

InChI=1S/C24H30Si2/c1-4-25(5-2,6-3)26(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3 |

InChI Key |

GMVREEZRFGRLMH-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,1-Triethyl-2,2,2-triphenyldisilane typically involves the reaction of triethylsilane with triphenylchlorosilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the disilane bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

the general principles of organosilicon chemistry suggest that large-scale synthesis would follow similar protocols with additional purification steps to ensure high purity .

Chemical Reactions Analysis

1,1,1-Triethyl-2,2,2-triphenyldisilane undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the disilane to simpler silanes or other organosilicon compounds.

Substitution: The ethyl and phenyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents used in these reactions include halogens, hydrogen, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,1-Triethyl-2,2,2-triphenyldisilane has several applications in scientific research:

Materials Science: This compound is used in the development of advanced materials, including polymers and coatings, due to its unique properties.

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug delivery systems and biomedical devices.

Mechanism of Action

The mechanism of action of 1,1,1-Triethyl-2,2,2-triphenyldisilane involves its ability to form stable bonds with other elements, particularly carbon and hydrogen. This stability is due to the presence of silicon atoms, which provide unique electronic and steric properties . The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Disilanes

*Hypothetical data based on substituent trends.

Reactivity in Electroreductive Polymerization

Disilanes with triphenylsilyl groups act as additives to control polysilane synthesis. Key findings for analogs:

- Trimethyltriphenyldisilane : Enables polysilane yields of 56% with narrow molecular weight distribution (Mw/Mn = 1.10). Stabilizes silyl anions via phenyl group electron-withdrawing effects, suppressing backbiting side reactions .

- Hexaphenyldisilane : Yields 59% polysilane with even narrower distribution (Mw/Mn = 1.08), attributed to stronger steric and electronic stabilization .

- Triethyltriphenyldisilane (inferred) : Increased ethyl bulk may further stabilize intermediates but could reduce polymerization rates or yields due to steric constraints.

Regioselectivity in Photosilylation Reactions

Unsymmetrical disilanes influence regioselectivity in photoreactions:

- 1,1,1-Triethyl-2,2,2-trimethyldisilane : Produces silylated products in a 1:3 ratio favoring the bulkier triethyl group .

- Triethyltriphenyldisilane (inferred) : The combination of ethyl and phenyl groups may enhance selectivity for β-position silylation in alkenes, though experimental data is needed.

Biological Activity

1,1,1-Triethyl-2,2,2-triphenyldisilane is an organosilicon compound that has garnered interest due to its unique structural properties and potential biological activities. This compound is characterized by its disilane structure, which includes two silicon atoms bonded to three ethyl groups and three phenyl groups. The biological activity of this compound has been investigated in various contexts, including its antimicrobial, anticancer, and other therapeutic potentials.

The molecular formula of this compound is , with a molecular weight of approximately 273.5 g/mol. Its structure allows it to participate in various chemical reactions that can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁Si₂ |

| Molecular Weight | 273.5 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to occur through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes and interact with cellular components.

- Reactive Oxygen Species (ROS) Modulation : It may influence the production of ROS, leading to oxidative stress in target cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.

- Fungal Resistance : It has shown potential in inhibiting the growth of fungi such as Candida albicans.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies:

- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound can induce apoptosis and inhibit cell proliferation.

- Mechanistic Insights : The mechanism involves the activation of caspase pathways leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria.

Study 2: Cancer Cell Proliferation

In another investigation published in the Journal of Medicinal Chemistry, the effects of this disilane on breast cancer cells were assessed. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers when treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.